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Compound of Interest

Compound Name: 4-Benzyloxy-2-methoxybenzaldehyde

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Abstract

4-Benzyloxy-2-methoxybenzaldehyde is a key aromatic aldehyde intermediate, valued in organic synthesis for its unique trifunctional scaffold. The interplay between the reactive aldehyde, the sterically influential methoxy group, and the versatile benzyl protecting group makes it a strategic precursor for complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its physicochemical properties, a validated synthetic protocol via Williamson ether synthesis, detailed methods for its analytical characterization, and an exploration of its applications as a building block for high-value compounds. Safety protocols and handling guidelines are also discussed to ensure its effective and safe utilization in a research and development setting.

Core Physicochemical Properties and Structural Analysis

4-Benzyloxy-2-methoxybenzaldehyde is a crystalline solid at room temperature. The core of its utility lies in its molecular structure: a benzene ring substituted with three key functional groups. The aldehyde group at position 1 is a versatile handle for a multitude of chemical transformations, including condensations, oxidations, reductions, and reductive aminations. The methoxy group at position 2 exerts a significant electronic and steric influence on the reactivity of the adjacent aldehyde and the aromatic ring. Finally, the benzyloxy group at

position 4 serves as a robust protecting group for the phenolic hydroxyl, which can be selectively removed under reductive conditions without affecting other functionalities, a critical feature in multi-step synthesis.

Quantitative Data Summary

The fundamental properties of **4-Benzyloxy-2-methoxybenzaldehyde** are summarized in the table below for quick reference by researchers.

Property	Value	Source(s)
Molecular Weight	242.27 g/mol	[1][2]
Molecular Formula	C ₁₅ H ₁₄ O ₃	[1][2]
CAS Number	58026-14-5	[1]
Melting Point	98-100 °C	[1]
Boiling Point	180 °C @ 2 mmHg	[1]
IUPAC Name	2-methoxy-4-(phenylmethoxy)benzaldehyde	[1]
SMILES	<chem>COC1=C(C=O)C=CC(OCC2=CC=CC=C2)=C1</chem>	[1]

Applications in Drug Discovery and Fine Chemical Synthesis

The structural arrangement of **4-Benzyloxy-2-methoxybenzaldehyde** makes it an exceptionally valuable precursor in the synthesis of complex organic molecules. Its derivatives are actively investigated for various therapeutic applications, leveraging the core benzaldehyde scaffold which is present in many bioactive natural products and synthetic drugs.

Intermediate for Bioactive Scaffolds

The aldehyde functionality is a prime starting point for constructing larger molecules. For instance, it can readily undergo Claisen-Schmidt (aldol) condensation reactions with various

ketones to form chalcones.[3] Chalcones are a well-studied class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The benzyloxy group in the starting material allows for the late-stage deprotection to reveal a free phenol, which is often crucial for biological activity or for further synthetic manipulation.

While direct studies on **4-Benzyloxy-2-methoxybenzaldehyde** are specific, the broader class of benzyloxybenzaldehyde derivatives has shown significant promise. For example, related structures have been investigated as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in certain cancer stem cells, highlighting a potential research trajectory for derivatives of this compound.[4]

Role of the Methoxy and Benzyloxy Groups

The methoxy group at the ortho position to the aldehyde sterically hinders and electronically influences the aldehyde's reactivity, which can be exploited for regioselective reactions. The benzyloxy group is not merely a placeholder; it imparts increased lipophilicity to intermediates, which can be advantageous for solubility in organic solvents during synthesis and purification. Its widespread use stems from its stability to a wide range of reagents and conditions, coupled with its facile removal via catalytic hydrogenation (e.g., H₂, Pd/C), which are mild conditions that typically do not disturb other functional groups. The synthesis of neurotrophic compounds and other complex natural product analogs has utilized similar O-benzylated vanillin derivatives, underscoring the importance of this structural motif.[5][6]

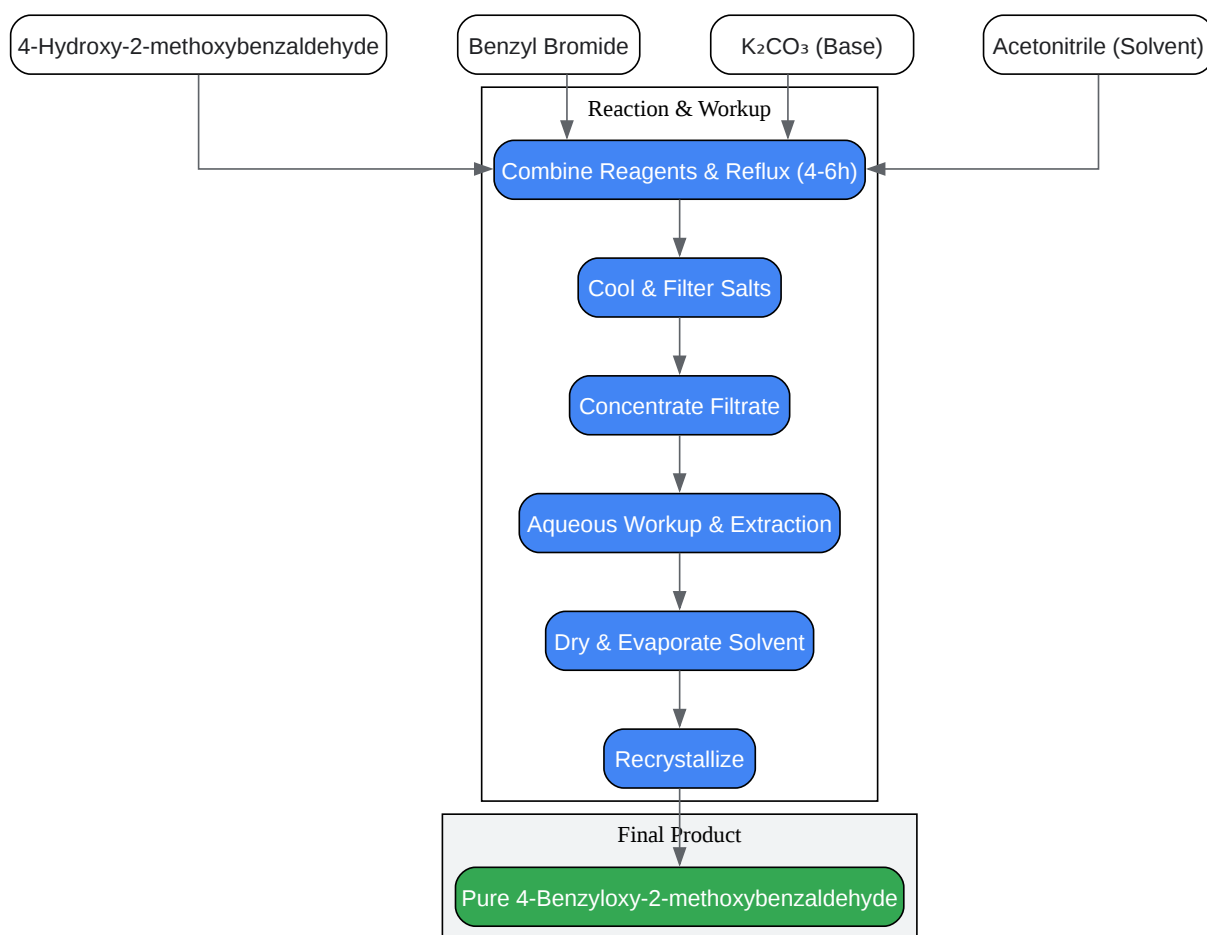
Recommended Experimental Protocols

The following sections provide detailed, field-proven methodologies for the synthesis and characterization of **4-Benzyloxy-2-methoxybenzaldehyde**.

Synthesis via Williamson Etherification

The most direct and reliable method for preparing **4-Benzyloxy-2-methoxybenzaldehyde** is through the Williamson etherification of 4-hydroxy-2-methoxybenzaldehyde with benzyl bromide. This reaction proceeds via an S_N2 mechanism where the phenoxide, formed in situ, acts as a nucleophile.

- **Reagent Preparation:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxy-2-methoxybenzaldehyde (1.0 eq.) in a polar aprotic solvent such as acetone or acetonitrile.
- **Base Addition:** Add a mild base, such as anhydrous potassium carbonate (K_2CO_3 , 1.5 eq.), to the solution. The base is crucial for deprotonating the phenolic hydroxyl to form the potassium phenoxide salt.
- **Alkylation:** To the stirring suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature. The use of a slight excess of the alkylating agent ensures the complete consumption of the starting phenol.
- **Reaction:** Heat the mixture to reflux (approximately 60-80°C depending on the solvent) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has disappeared.
- **Workup:** After cooling to room temperature, filter off the potassium salts and wash the solid residue with the solvent. Concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** Dissolve the crude residue in a suitable solvent like dichloromethane or ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and evaporate the solvent. The final product can be purified by recrystallization from a solvent system like ethanol/water to yield a crystalline solid.^{[7][8]}



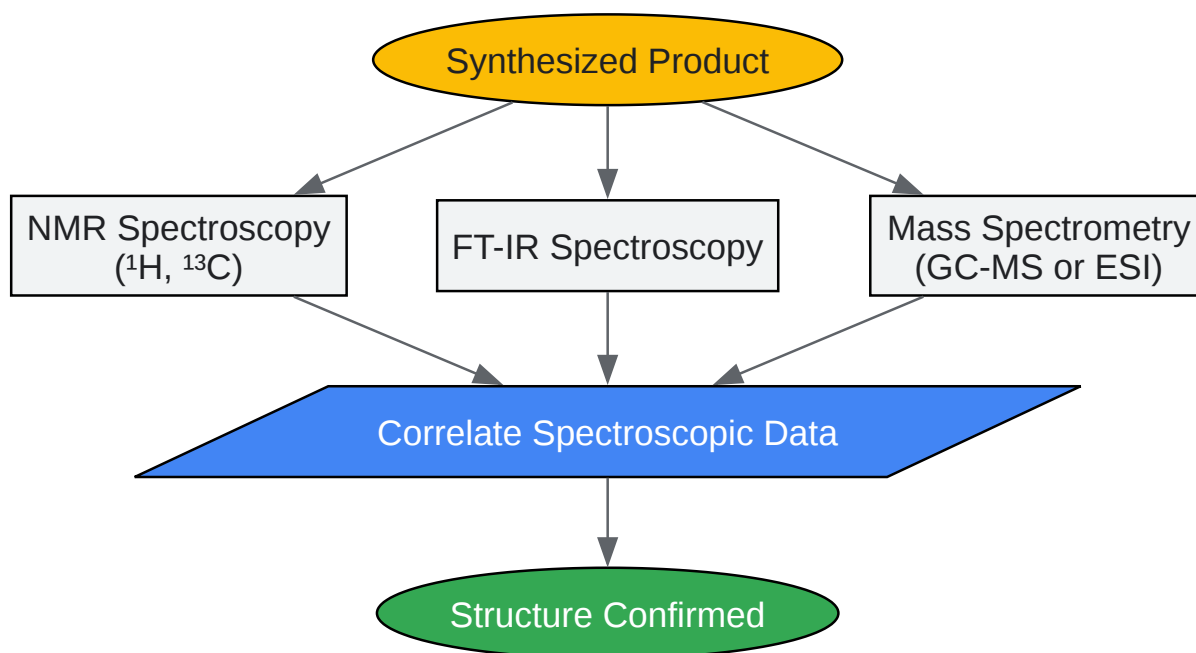
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Caption: Williamson ether synthesis workflow.

Analytical Characterization Workflow

Structural confirmation of the synthesized product is paramount. A combination of spectroscopic techniques should be employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Dissolve a ~5-10 mg sample in deuterated chloroform (CDCl_3). Expect to see characteristic peaks for the aldehyde proton (~9.8-10.0 ppm), aromatic protons on both rings (6.5-7.5 ppm), the benzylic methylene protons (-O-CH₂-Ph) as a singlet (~5.1 ppm), and the methoxy protons as a singlet (~3.9 ppm).
 - ^{13}C NMR: Acquire a proton-decoupled ^{13}C NMR spectrum in CDCl_3 . Key signals include the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (100-165 ppm), the benzylic methylene carbon (~70 ppm), and the methoxy carbon (~55 ppm).^[9]
- Fourier-Transform Infrared (FT-IR) Spectroscopy:
 - Acquire a spectrum using a KBr pellet or ATR. Look for a strong carbonyl (C=O) stretch for the aldehyde at ~1680-1700 cm^{-1} , C-O ether stretches around 1200-1250 cm^{-1} , and aromatic C=C stretches around 1500-1600 cm^{-1} .^{[10][11]}
- Mass Spectrometry (MS):
 - Utilize techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) to confirm the molecular weight.^[12] The mass spectrum should show a molecular ion peak $[\text{M}]^+$ or protonated molecular ion peak $[\text{M}+\text{H}]^+$ corresponding to the calculated molecular weight of 242.27.



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Caption: Standard analytical workflow for structural verification.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **4-Benzyloxy-2-methoxybenzaldehyde** should always be consulted from the supplier, general precautions based on analogous compounds should be followed.

- Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[14][15]
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[5]
- Hazards: Based on related benzaldehydes, it may cause skin, eye, and respiratory irritation. [13]

Conclusion

4-Benzyloxy-2-methoxybenzaldehyde is a high-utility synthetic intermediate whose value is derived from its distinct and strategically positioned functional groups. The ability to perform selective chemistry at the aldehyde position while the phenol is protected, combined with the electronic and steric influence of the methoxy group, provides chemists with a powerful tool for constructing complex molecular targets. The straightforward synthesis and well-defined characterization methods further enhance its appeal for researchers in drug discovery and materials science. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for leveraging its full potential in innovative chemical research.

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